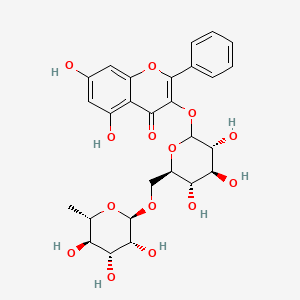

Galangin-3-rutinoside

Descripción

Contextualization of Flavonoids as Natural Products in Scientific Inquiry

Flavonoids represent a vast and diverse group of natural substances characterized by a variable phenolic structure. nih.govcambridge.org These polyphenolic compounds are secondary metabolites found ubiquitously in the plant kingdom, present in fruits, vegetables, grains, bark, roots, stems, and flowers. nih.govcambridge.orgebsco.com In plants, flavonoids play crucial roles in growth, defense against pests and pathogens, protection from ultraviolet radiation, and as pigments that attract pollinators. ebsco.combiotech-asia.org

The scientific community has shown increasing interest in flavonoids due to their numerous potential health benefits, which are largely attributed to their antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties. nih.govcambridge.orgresearchgate.net These biological activities have made flavonoids a focal point in nutraceutical, pharmaceutical, and cosmetic research and development. nih.govcambridge.org The fundamental structure of flavonoids consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two benzene rings (A and B) connected by a three-carbon pyran ring (C). mdpi.commdpi.com This basic structure is subject to numerous modifications, such as hydroxylation, methylation, and glycosylation, leading to the vast diversity of over 4,000 known flavonoids. mdpi.comtandfonline.com These structural variations significantly influence their biological activity and bioavailability. researchgate.netmdpi.com

Overview of Flavonoid Glycosides in Biological Systems Research

Flavonoids commonly exist in nature as glycosides, where one or more sugar molecules are attached to the flavonoid aglycone (the non-sugar part). mdpi.comnih.gov Glycosylation, the process of attaching these sugar moieties, is the most frequent modification of flavonoids. mdpi.commdpi.com This structural alteration significantly impacts the compound's properties, most notably by increasing its water solubility and stability. mdpi.comnih.gov The sugar part is typically linked to the aglycone via a β-glycosidic bond, with O-glycosylation being more common than C-glycosylation. mdpi.comnih.gov

The presence and position of the sugar group are critical determinants of a flavonoid glycoside's biological activity and how it is absorbed and metabolized in biological systems. mdpi.comnih.gov Generally, flavonoid aglycones are more potent antioxidants in vitro than their corresponding glycosides. nih.gov However, glycosylation can enhance bioavailability and facilitate transport across cell membranes. mdpi.commdpi.com In the human body, most flavonoid glycosides must be hydrolyzed by enzymes in the intestine to their aglycone forms before they can be absorbed. mdpi.commdpi.com Research into flavonoid glycosides is extensive, exploring their roles in managing oxidative stress-related conditions and chronic inflammatory diseases.

Structural Classification and Academic Significance of Galangin-3-rutinoside

This compound is a specific type of flavonoid glycoside. Structurally, it is classified as a flavonol glycoside. imsc.res.in Its core aglycone is galangin (3,5,7-trihydroxyflavone), a well-studied flavonol. researchgate.netnih.gov The sugar component attached to this aglycone is rutinose, a disaccharide composed of rhamnose and glucose. This rutinose unit is attached at the 3-position of the galangin structure. imsc.res.inchemicalbook.com

This compound is found in various natural sources, including members of the Zingiberaceae family (the ginger family) and the fruit of Averrhoa carambola (star fruit). nih.gov Its academic significance stems from its potential biological activities, which are areas of active scientific investigation. Research has explored its antioxidant and anti-inflammatory properties. For instance, studies suggest it acts by scavenging free radicals, inhibiting oxidative stress, and downregulating pro-inflammatory cytokines and enzymes. This has led to its investigation for potential applications in managing conditions associated with oxidative stress and chronic inflammation. Furthermore, molecular docking studies have been conducted to explore its potential inhibitory effects on viral proteins. researchgate.netbiointerfaceresearch.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Chemical Properties of this compound guidechem.comamerigoscientific.com

Table 2: Summary of Research Findings on this compound

Propiedades

IUPAC Name |

5,7-dihydroxy-2-phenyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-17(30)20(33)22(35)26(38-10)37-9-15-18(31)21(34)23(36)27(40-15)41-25-19(32)16-13(29)7-12(28)8-14(16)39-24(25)11-5-3-2-4-6-11/h2-8,10,15,17-18,20-23,26-31,33-36H,9H2,1H3/t10-,15+,17-,18+,20+,21-,22+,23+,26+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCXRDFBKSQPEQ-KBKLVHHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies for Galangin-3-rutinoside

Botanical Sources and Phylogenetic Distribution of Galangin-3-rutinoside

This compound is a naturally occurring flavonoid glycoside found in a variety of plant species. Its distribution is notable within specific plant families, particularly the Zingiberaceae and Oxalidaceae.

The most prominent botanical sources of galangin and its glycosides, including this compound, are plants belonging to the genus Alpinia, within the Zingiberaceae family. mdpi.combiosynth.com This genus comprises approximately 230 species distributed across tropical and subtropical regions of Asia. rsc.org The rhizomes of these plants, such as Alpinia officinarum (lesser galangal) and Alpinia galanga (greater galangal), are well-documented sources. mdpi.comresearchgate.netnih.govresearchgate.net These rhizomes have a long history of use in traditional medicine and culinary applications, particularly in Southeast Asia. rsc.orgnih.gov Research has also identified related flavonoids in other Alpinia species like Alpinia calcarata and Alpinia zerumbet, suggesting a pattern of flavonoid biosynthesis within this genus. scielo.brresearchgate.net

Beyond the Zingiberaceae family, this compound has also been isolated from the fresh fruit of Averrhoa carambola L., commonly known as star fruit, which belongs to the Oxalidaceae family. nih.govresearchgate.net This was the first report of the compound in this species, indicating a broader phylogenetic distribution than previously understood. nih.gov The presence of this compound in both a monocotyledonous family (Zingiberaceae) and a dicotyledonous family (Oxalidaceae) highlights its diverse botanical origins.

| Botanical Source | Family | Plant Part | Reference |

| Alpinia officinarum Hance | Zingiberaceae | Rhizome | mdpi.com, researchgate.net, nih.gov |

| Alpinia species | Zingiberaceae | Not specified | biosynth.com |

| Averrhoa carambola L. | Oxalidaceae | Fruit | nih.gov, researchgate.net |

Extraction Techniques for this compound from Plant Matrices

The isolation of this compound from plant materials begins with an extraction process designed to efficiently remove the compound from the complex plant matrix. While many studies focus on the aglycone form, galangin, the initial extraction methods are generally applicable to its glycosides as well.

A common approach involves solvent extraction using organic solvents. Response surface methodology has been employed to optimize the extraction of galangin from galangal, identifying key parameters such as ethanol concentration, extraction temperature, extraction time, and the solvent-to-material ratio. atlantis-press.com An optimized protocol suggested using 90% ethanol at 80°C for 3 hours with a solvent-to-raw material ratio of 25 ml/g. atlantis-press.com After the initial extraction, the resulting filtrate is typically concentrated, often using rotary evaporation, to remove the solvent. atlantis-press.com

Alternative methods have also been developed. One patented technique utilizes a saturated limewater (calcium hydroxide) solution for the initial extraction from Alpinia officinarum rhizomes. google.com This is followed by neutralization, absorption onto a macroporous resin, and subsequent elution. google.com The choice of extraction solvent and conditions is critical for maximizing the yield and minimizing the co-extraction of undesirable compounds. Following the primary extraction, the crude extract, containing a mixture of flavonoids and other phytochemicals, undergoes further purification.

Chromatographic Separation and Purification Strategies for this compound

Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the crude extract. A multi-step strategy is often employed to achieve high purity.

Initial purification may involve column chromatography using materials like HPD-600 resin or silica gel. google.comresearchgate.net This step serves to fractionate the crude extract, separating flavonoids from other classes of compounds. For instance, a crude extract can be passed through a macroporous resin column, and after washing away impurities, the flavonoid-rich fraction is eluted using an ethanol-water mixture. google.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the final purification and analysis of this compound and related flavonoids. sielc.comresearchgate.net This method separates compounds based on their hydrophobicity.

A preparative HPLC method for isolating galangin and kaempferide from Alpinia officinarum has been established, which is adaptable for this compound. researchgate.net This method utilizes a reversed-phase C18 column, which is a common stationary phase for flavonoid separation. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution, often containing a small amount of acid like acetic acid or phosphoric acid to improve peak shape and resolution. researchgate.netsielc.comresearchgate.net For example, a mobile phase of methanol and 0.6% (v/v) acetic acid solution (58:42, v/v) has been successfully used. researchgate.net Detection is commonly performed using a UV detector, with wavelengths around 360 nm being suitable for these flavonoids. researchgate.net

| HPLC Parameter | Specification | Reference |

| Technique | Preparative Reversed-Phase HPLC | researchgate.net |

| Stationary Phase | Venusil XBP-C18 column | researchgate.net |

| Mobile Phase | Methanol and 0.6% (v/v) acetic acid solution (58:42, v/v) | researchgate.net |

| Flow Rate | 7.0 mL/min | researchgate.net |

| Detection | UV at 360 nm | researchgate.net |

Besides RP-HPLC, other chromatographic techniques can be used as complementary or alternative steps in the purification process.

High-Speed Counter-Current Chromatography (HSCCC): This is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thus minimizing irreversible adsorption of the sample. It has been successfully applied to target and separate galangin and kaempferide from Alpinia officinarum with high purity, demonstrating its utility for flavonoid isolation. researchgate.net

Preparative Thin-Layer Chromatography (PTLC): PTLC is a simple and effective method for isolating compounds on a milligram to gram scale. sut.ac.th It involves applying the sample as a band onto a thick layer of adsorbent (like silica gel) and developing it with a suitable solvent system. The separated bands can then be scraped off and the compound eluted with a strong solvent. sut.ac.th

Column Chromatography (CC): As a fundamental purification technique, column chromatography with stationary phases like silica gel or polyamide is often used for the initial fractionation of crude extracts before finer purification by HPLC or other methods. google.com

The purity of the isolated this compound is a critical parameter, and it is typically assessed using analytical HPLC. researchgate.net Following purification, the final product is dissolved in a suitable solvent and injected into an HPLC system equipped with an analytical column (e.g., C18) and a detector (e.g., DAD or UV).

The purity is determined by analyzing the resulting chromatogram. The peak area of this compound is compared to the total area of all peaks detected at a specific wavelength. A high-purity sample will show a single major peak corresponding to the compound of interest. Using preparative HPLC, purities of galangin and related flavonoids have been reported to be as high as 99.5% and 99.7%. researchgate.net Commercial standards for this compound are also available with stated purities, often exceeding 95%. biosynth.com The identity of the purified compound is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Biosynthetic Pathways and Regulation of Galangin-3-rutinoside

General Flavonoid Biosynthesis: Phenylpropanoid and Shikimate Pathways

The journey to synthesizing Galangin-3-rutinoside begins with two core metabolic pathways common to all higher plants: the shikimate pathway and the phenylpropanoid pathway. mdpi.comresearchgate.net

The shikimate pathway is responsible for producing the aromatic amino acids, including phenylalanine, from precursors derived from glycolysis and the pentose phosphate pathway. nih.govnih.gov Phenylalanine serves as the primary starting material for the subsequent phenylpropanoid pathway. mdpi.com

The general phenylpropanoid pathway converts phenylalanine into p-coumaroyl-CoA in three key enzymatic steps. nih.gov

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamate-4-hydroxylase (C4H) then hydroxylates trans-cinnamic acid to produce 4-coumaric acid (p-coumaric acid). mdpi.com

4-coumarate:CoA ligase (4CL) activates 4-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA. nih.gov

This activated molecule, p-coumaroyl-CoA, stands at a critical juncture, ready to be channeled into the dedicated flavonoid biosynthetic pathway. mdpi.commdpi.com The first committed step of flavonoid synthesis involves the enzyme Chalcone synthase (CHS) . CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form the characteristic C15 backbone of flavonoids, known as a chalcone. mdpi.comwikipedia.orgsut.ac.th This chalcone is then cyclized by Chalcone isomerase (CHI) to yield a flavanone, such as naringenin. mdpi.commdpi.com Flavanones are the central precursors from which all major classes of flavonoids, including the flavonols like galangin, are derived. researchgate.net

Table 1: Key Enzymes of the General Flavonoid Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to trans-Cinnamic acid. nih.gov |

| Cinnamate-4-hydroxylase | C4H | Converts trans-Cinnamic acid to 4-Coumaric acid. mdpi.com |

| 4-coumarate:CoA ligase | 4CL | Converts 4-Coumaric acid to p-Coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Condenses p-Coumaroyl-CoA and Malonyl-CoA to form Naringenin Chalcone. mdpi.comwikipedia.org |

| Chalcone isomerase | CHI | Isomerizes Naringenin Chalcone to the flavanone Naringenin. mdpi.commdpi.com |

Enzymatic Steps and Genetic Regulation in this compound Formation

The synthesis of galangin and its subsequent glycosylation into this compound involves a specific branch of the flavonoid pathway dedicated to flavonol production. The precursor for galangin is the flavanone pinocembrin, which lacks hydroxylation on the B-ring.

The specific enzymatic steps are:

Flavanone 3-hydroxylase (F3H): This enzyme, also known as flavanone 3-dioxygenase, introduces a hydroxyl group at the C-3 position of the flavanone core. nih.govnih.gov It converts the flavanone precursor into a dihydroflavonol. For galangin, F3H acts on pinocembrin to form dihydrogalangin (also known as pinobanksin).

Flavonol synthase (FLS): This key enzyme acts on the dihydroflavonol, introducing a double bond between the C-2 and C-3 carbons of the C-ring to create the flavonol structure. nih.govnih.gov FLS catalyzes the conversion of dihydrogalangin to the flavonol aglycone, galangin. nih.gov

Glycosylation: The final step is the attachment of a rutinoside sugar moiety (composed of rhamnose and glucose) to the 3-hydroxyl group of galangin. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). mdpi.com While the specific UGTs for this compound are not fully characterized in all species, the process generally involves two steps:

A flavonol-3-O-glucosyltransferase (F3GT) transfers a glucose molecule from UDP-glucose to the 3-OH position of galangin, forming galangin-3-glucoside.

A flavonol-3-O-glucoside L-rhamnosyltransferase then adds a rhamnose unit to the attached glucose, completing the formation of this compound. wikipedia.org

The genes encoding these enzymes (F3H, FLS, UGTs) are the structural genes whose expression levels directly determine the capacity of a plant to produce this compound. Their regulation is complex and occurs primarily at the level of transcription. nih.gov

Table 2: Specific Enzymatic Steps for this compound Synthesis

| Enzyme | Abbreviation | Substrate | Product |

| Flavanone 3-hydroxylase | F3H | Pinocembrin | Dihydrogalangin |

| Flavonol synthase | FLS | Dihydrogalangin | Galangin nih.gov |

| UDP-Glycosyltransferases | UGTs | Galangin | This compound mdpi.com |

Transcriptional and Metabolic Flux Regulation in Flavonoid Glycoside Synthesis

The production of flavonoid glycosides is tightly controlled to meet the developmental and environmental needs of the plant. This control is exerted through the regulation of gene expression and the management of metabolic intermediates.

Transcriptional Regulation: The expression of flavonoid biosynthetic genes is controlled by a network of transcription factors (TFs). mdpi.com The most prominent regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. frontiersin.org These proteins often form a transcriptional activation complex, known as the MBW complex, which binds to the promoter regions of structural genes to activate their transcription. frontiersin.orgtandfonline.com

For flavonol synthesis specifically, a distinct set of R2R3-MYB transcription factors acts as master switches. In the model plant Arabidopsis thaliana, the TFs MYB11, MYB12, and MYB111 are known to independently activate the expression of early biosynthetic genes, including CHS, CHI, F3H, and critically, FLS. nih.govtandfonline.com The activation of these genes ensures the production of flavonol aglycones like galangin. Furthermore, specific MYB TFs have been shown to regulate the expression of UGT genes, thereby controlling the final glycosylation steps. mdpi.com

Metabolic Flux Regulation: The flavonoid pathway contains several branch points where metabolic flux is divided towards the synthesis of different classes of compounds. Dihydroflavonols are a critical branch point intermediate. nih.gov From here, the pathway can be directed towards either flavonols or, alternatively, anthocyanins and proanthocyanidins.

The competition for the dihydroflavonol substrate between two key enzymes, Flavonol synthase (FLS) and Dihydroflavonol 4-reductase (DFR) , is a major regulatory node. nih.gov

High activity of FLS directs the flux towards the synthesis of flavonols, such as galangin.

High activity of DFR diverts the same precursors towards the synthesis of leucoanthocyanidins, which are the building blocks for anthocyanins and proanthocyanidins. nih.gov

The differential expression of FLS and DFR genes, controlled by distinct sets of transcription factors, allows the plant to precisely control the balance of these flavonoid end-products. mdpi.com For instance, overexpression of FLS can lead to increased flavonol content at the expense of anthocyanins. mdpi.com This competitive regulation ensures that the plant can prioritize the production of specific flavonoids, like this compound, in response to specific internal or external cues.

Table 3: Key Transcriptional Regulators of Flavonol Synthesis

| Transcription Factor Family | Specific Examples (from Arabidopsis) | Target Genes | Function |

| R2R3-MYB | MYB11, MYB12, MYB111 | CHS, CHI, F3H, FLS | Positive regulators of early steps and flavonol synthase. nih.govtandfonline.com |

| R2R3-MYB / bHLH / WD40 | MBW Complex | Late biosynthetic genes (DFR, ANS) | Primarily regulate anthocyanin and proanthocyanidin synthesis, competing with flavonol production. frontiersin.org |

| R2R3-MYB | Various | UGTs | Can regulate specific glycosylation steps. mdpi.com |

Advanced Analytical Characterization in Galangin-3-rutinoside Research

Spectroscopic Techniques for Structural Elucidation of Galangin-3-rutinoside

Spectroscopy is a cornerstone in the structural analysis of natural products like this compound, providing detailed information about its atomic composition, bonding, and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of flavonoid glycosides. While complete ¹H and ¹³C NMR datasets for this compound are not extensively published, the analysis relies on principles established from closely related compounds, such as rutin (quercetin-3-O-rutinoside) and other galangin glycosides. acs.orgnih.govmdpi.com

The ¹H NMR spectrum provides information on the protons within the molecule. Key signals include those from the aromatic A and B rings of the galangin aglycone and the protons of the rutinoside sugar moiety. The chemical shifts and coupling constants (J-values) of the anomeric protons of the glucose and rhamnose units are critical for confirming their presence and stereochemistry (α or β configuration).

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms. The position of the glycosidic linkage is confirmed using two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment would show a correlation between the anomeric proton of the inner glucose sugar and C-3 of the galangin aglycone, confirming the 3-O-glycoside structure. Further correlation between the anomeric proton of rhamnose and C-6 of the glucose would confirm the 1→6 interglycosidic linkage characteristic of a rutinoside. diva-portal.org

Conformational analysis, which describes the spatial arrangement of the molecule, is explored through techniques like Nuclear Overhauser Effect (NOE) spectroscopy and computational modeling. nih.gov NOE experiments can reveal through-space proximities between protons, helping to define the orientation of the B-ring relative to the C-ring and the conformation of the sugar units. Such analyses, often combined with DFT calculations, are crucial for understanding the molecule's three-dimensional structure in solution. acs.orgnih.gov

Mass Spectrometry (MS and MSn) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of this compound and for deducing its structure through fragmentation analysis (MSn). The molecular formula of this compound is C₂₇H₃₀O₁₄, corresponding to a molecular weight of 578.52 g/mol . guidechem.com

In electrospray ionization (ESI) mass spectrometry, typically in negative ion mode, this compound would be detected as the deprotonated molecule [M-H]⁻ at an m/z of 577. Tandem mass spectrometry (MS/MS or MS²) provides structural information by inducing fragmentation of this precursor ion. For flavonoid-O-glycosides, the most characteristic fragmentation is the cleavage of the glycosidic bond. scienceopen.com

For rutinosides, the fragmentation is characterized by the neutral loss of the entire rutinoside sugar unit (rhamnose + glucose), which corresponds to a loss of 308 Da (146 Da + 162 Da). This primary fragmentation would produce the aglycone ion [Y₀]⁻ at m/z 269, which corresponds to the deprotonated galangin molecule. csic.es The absence of intermediate fragments from the loss of a single sugar is characteristic of the 1→6 interglycosidic linkage found in rutinosides. csic.es Subsequent fragmentation (MS³) of the galangin aglycone ion (m/z 269) would yield further characteristic product ions resulting from retro-Diels-Alder (RDA) reactions of the C-ring. nih.govnih.gov

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Proposed Identity | Neutral Loss (Da) |

| 577 | 269 | [Y₀]⁻ (Galangin aglycone) | 308 (Rutinoside) |

| 269 | 151 | [¹,³A]⁻ | 118 |

| 269 | 117 | [B]⁻ | 152 |

This interactive table summarizes the key fragmentation ions expected from this compound in negative mode ESI-MS/MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the chromophoric system of the flavonoid. Flavonols like galangin characteristically exhibit two major absorption bands in their UV-Vis spectra. nih.gov Band I, typically in the range of 320-385 nm, corresponds to the cinnamoyl system (B-ring and C-ring), while Band II, in the 240-280 nm range, is associated with the benzoyl system (A-ring). nih.gov

The UV spectrum of the galangin aglycone shows absorption maxima (λmax) at approximately 261-268 nm (Band II) and 351-358 nm (Band I). researchgate.netsarmiscomex.ro The position of glycosylation significantly influences the spectrum. Glycosylation at the 3-hydroxyl group is known to cause a hypsochromic (blue) shift of 10-20 nm in Band I compared to the aglycone, as the 3-OH is part of the main chromophore. For example, the related compound galangin-3-O-β-d-glucopyranoside shows λmax values at 265 nm and 341 nm. mdpi.com Therefore, this compound is expected to display a similar profile.

Table 2: Comparison of UV-Vis Absorption Maxima (λmax) for Galangin and a Related Glycoside

| Compound | Solvent | Band II (nm) | Band I (nm) | Reference(s) |

| Galangin | Water | 261 | 351 | researchgate.net |

| Galangin-3-O-β-d-glucopyranoside | Methanol | 265 | 341 | mdpi.com |

This interactive table compares the UV-Vis spectral data of the galangin aglycone with a 3-O-glucoside, illustrating the effect of glycosylation.

Chromatographic Methods for Quantification and Profiling of this compound

Chromatographic techniques are essential for separating this compound from other components in complex samples, such as plant extracts, and for its quantification.

High-Performance Liquid Chromatography Coupled with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantification and tentative identification of flavonoids. The method typically employs a reversed-phase (RP) C18 column for separation. researchgate.nete-nps.or.kr

The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid or acetic acid to improve peak shape and resolution) and an organic solvent, most commonly acetonitrile or methanol. e-nps.or.kreahealth.org The gradient elution allows for the effective separation of compounds with a wide range of polarities.

The DAD detector measures absorbance across a range of UV-Vis wavelengths simultaneously. This allows for the quantification of this compound at its specific λmax (expected around 265 nm and 345 nm) for maximum sensitivity, while also recording the full UV spectrum of the eluting peak. researchgate.net This spectral information can be compared against a library of standards for tentative identification.

Table 3: Typical HPLC-DAD Method Parameters for Flavonoid Analysis

| Parameter | Typical Value |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | ~265 nm and ~345 nm |

This interactive table outlines a representative set of conditions for the HPLC-DAD analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its high-resolution tandem configurations like UPLC-Q-TOF-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), represents the state-of-the-art for the comprehensive profiling of secondary metabolites in natural extracts. nih.govakjournals.com This hyphenated technique combines the superior separation capabilities of UPLC with the high sensitivity and specificity of mass spectrometric detection.

In a typical LC-MS analysis, a complex mixture is first separated on a UPLC column. The eluent is then introduced into the mass spectrometer. The instrument provides the retention time, an accurate mass measurement of the parent ion (e.g., [M-H]⁻ at m/z 577.16 for this compound), and its characteristic fragmentation pattern (MS/MS). nih.gov This wealth of data allows for the confident identification and differentiation of isomers, which can be challenging with HPLC-DAD alone. LC-MS methods have been developed for the simultaneous determination of dozens of phenolic compounds in a single analytical run, making it an ideal tool for metabolic profiling and the discovery of compounds like this compound in plant tissues. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) for Screening

High-Performance Thin-Layer Chromatography (HPTLC) represents a sophisticated and automated form of thin-layer chromatography, offering a powerful method for the qualitative and quantitative analysis of compounds in complex mixtures. e-bookshelf.deasiapharmaceutics.infoscribd.com Its application in phytochemical analysis, particularly for screening flavonoids like this compound from medicinal plants and natural products, is well-established due to its speed, sensitivity, and ability to handle multiple samples simultaneously. e-bookshelf.deasiapharmaceutics.inforjptonline.org

The fundamental principle of HPTLC, like conventional TLC, is adsorption chromatography, where components of a mixture are separated based on their differential affinities for the stationary phase and the mobile phase. scribd.com The process involves spotting the sample onto a high-performance plate, typically coated with silica gel 60 F254, which acts as the stationary phase. rjptonline.orgresearchgate.net These plates feature smaller and more uniform particle sizes (4-8 µm) compared to conventional TLC plates, resulting in more compact spots, reduced diffusion, and improved separation efficiency and sensitivity. asiapharmaceutics.infoscribd.com

For the screening of flavonoids, specific mobile phases are developed to achieve optimal separation. A common solvent system for flavonoids includes combinations like ethyl acetate, formic acid, acetic acid, and water. rjptonline.orgresearchgate.net For instance, a mobile phase of ethyl acetate: formic acid: acetic acid: water in a proportion of 10:0.5:0.5:1.3 (v/v) has been successfully used for separating flavonoid compounds. rjptonline.orgresearchgate.net The choice of mobile phase is critical and is selected based on the polarity of the target compounds. scribd.com

After development, detection and visualization of the separated flavonoids are typically performed. This can be achieved by observing fluorescence quenching on plates with a fluorescent indicator (F254) under UV light at 254 nm. tandfonline.com Further specificity is often achieved through post-chromatographic derivatization. tandfonline.com A widely used derivatization reagent for flavonoids is aluminum chloride (AlCl₃). mdpi.comnih.gov When sprayed onto the plate, AlCl₃ forms complexes with many flavonoids, which then appear as characteristic fluorescent zones under UV light at 366 nm. mdpi.comnih.gov This reaction often causes a bathochromic shift (a shift to a longer wavelength), with a new absorbance maximum appearing around 400 nm, a unique characteristic that helps differentiate flavonoids from other compound classes. mdpi.comnih.gov The use of Natural Product (NP) reagent, sometimes followed by polyethylene glycol (PEG), is another common method to enhance the fluorescence of flavonoid spots. tandfonline.com Densitometric scanning of the plates allows for the quantification of the compounds based on the intensity of the spots. tandfonline.com

HPTLC serves as a rapid and reliable screening tool to establish the identity and purity of raw materials and extracts, providing a chromatographic fingerprint that can confirm the presence of specific flavonoid classes, including flavonol glycosides like this compound. e-bookshelf.degoogle.com

Table 1: Typical HPTLC Parameters for Flavonoid Screening

| Parameter | Description | Common Examples/Values |

| Stationary Phase | The adsorbent layer on the plate. | HPTLC plates with silica gel 60 F₂₅₄. rjptonline.orgresearchgate.nettandfonline.com |

| Mobile Phase | The solvent system that moves up the plate. | Ethyl acetate: formic acid: acetic acid: water (10:0.5:0.5:1.3, v/v/v/v). rjptonline.orgresearchgate.net |

| n-hexane–ethyl acetate–formic acid (20:19:1, v/v/v). tandfonline.com | ||

| Sample Application | Method of applying the sample extract. | Automated applicators for precise, narrow bands. scribd.com |

| Development | The process of solvent migration. | Automated Developing Chamber (ADC) with controlled humidity. scribd.com |

| Derivatization | Chemical treatment to visualize spots. | Aluminum chloride (AlCl₃) spray reagent. mdpi.comnih.gov |

| Natural Product (NP) / Polyethylene glycol (PEG) reagent. tandfonline.com | ||

| Detection/Quantification | Method for observing and measuring the spots. | Densitometric scanning under UV light (e.g., 254 nm, 366 nm). rjptonline.orgtandfonline.com |

Integration of Multi-Omics Data in this compound Analysis

The study of this compound and other secondary metabolites is increasingly benefiting from multi-omics approaches, which integrate data from different biological layers such as the transcriptome, proteome, and metabolome. nih.gov This holistic strategy provides a more comprehensive understanding of the molecular mechanisms underlying the biosynthesis and regulation of these compounds in organisms. nih.govnih.gov The integration of metabolomics (the study of metabolites) and transcriptomics (the study of gene expression) is particularly powerful for elucidating the biosynthetic pathways of flavonoids. nih.govmdpi.com

Metabolomics analysis, often using techniques like UPLC-ESI-MS/MS, allows for the identification and quantification of a wide range of metabolites, including this compound, in a given sample. nih.govmdpi.com Studies have successfully identified Galangin and various rutinosides in plant extracts and food products using these methods. mdpi.comwur.nl For example, metabolomic profiling of different sorghum varieties revealed that Galangin was among the differentially accumulated metabolites in the flavonoid biosynthesis pathway. nih.gov Similarly, analysis of mung beans identified Kaempferol-3-O-rutinoside and Quercetin-3-O-rutinoside, demonstrating the capability of the technique to detect specific flavonol glycosides. mdpi.com

Transcriptome analysis, or RNA-Seq, provides a snapshot of all gene activity in a sample at a specific moment. mdpi.com By analyzing the expression levels of genes, researchers can identify which enzymes and regulatory factors are active. mdpi.com In the context of flavonoid biosynthesis, this allows for the identification of key enzyme-encoding genes, such as Phenylalanine ammonialyase (PAL), Chalcone synthase (CHS), Flavonol synthase (FLS), and various UDP-glycosyltransferases (UGTs), which are responsible for constructing the flavonoid backbone and attaching sugar moieties like rutinoside. nih.govfrontiersin.org

The integration of these two datasets is where the true analytical power lies. nih.gov By correlating the abundance of specific metabolites (from metabolomics) with the expression levels of particular genes (from transcriptomics), researchers can infer gene function and map out biosynthetic pathways. nih.gov For instance, a study on apricot fruits correlated the expression of a specific UGT gene (PaUGT73C) with the accumulation of Kaempferol 3-O-rutinoside, suggesting its role in the final glycosylation step of that compound. frontiersin.org In another study on Polygonatum kingianum, the integration of metabolomic and transcriptomic data revealed that the downregulation of genes like FLS and C4H corresponded with decreased levels of metabolites such as kaempferol and quercetin. nih.gov

This integrated approach helps to build robust models of metabolic networks. unimelb.edu.au It can identify not only the genes directly involved in synthesizing this compound but also the regulatory genes (like transcription factors) that control the entire pathway. nih.gov Such insights are invaluable for metabolic engineering efforts aimed at enhancing the production of this and other valuable flavonoids in plants or microbial systems.

Table 2: Conceptual Framework for Multi-Omics Data Integration in Flavonoid Research

| Omics Layer | Analytical Technique | Data Generated | Integrated Insight Example |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differentially Expressed Genes (DEGs), including those for FLS, F3'H, UGTs. nih.gov | High expression of a specific UGT gene is observed. |

| Metabolomics | UPLC-MS/MS | Differentially Accumulated Metabolites (DAMs), including flavonoids and their glycosides. nih.govnih.gov | High abundance of this compound is detected in the same samples. |

| Integrated Analysis | Statistical Correlation (e.g., Pearson correlation), Network Analysis. nih.govunimelb.edu.au | A strong positive correlation between the UGT gene's expression and this compound levels suggests the gene encodes the enzyme responsible for adding the rutinoside sugar to the galangin aglycone. |

Molecular Mechanisms of Biological Activity of Galangin-3-rutinoside

Modulation of Intracellular Signaling Pathways by Galangin-3-rutinoside

The biological activities of many natural flavonoids are rooted in their ability to interact with and modulate key intracellular signaling cascades that govern cellular responses to stress, inflammation, proliferation, and apoptosis. The following sections explore the documented interactions of this compound with these critical pathways.

Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways, are crucial for transducing extracellular signals into cellular responses such as proliferation, differentiation, and stress responses. There is limited evidence suggesting that this compound may be involved in modulating the MAPK signaling pathway, particularly in the context of its antiviral effects. researchgate.net However, comprehensive studies that elucidate the specific molecular touchpoints—such as the phosphorylation status of upstream kinases (e.g., MEK) or the MAPKs themselves—remain limited for this compound. The anti-inflammatory effects of its aglycone, galangin, are more clearly mediated by suppressing p38 MAPK signaling. wiley.comnih.gov

The PI3K/Akt/mTOR pathway is a vital signaling axis that regulates cell survival, growth, and metabolism. Aberrant activity of this pathway is implicated in numerous diseases. Currently, there is a scarcity of direct research findings specifically investigating the role of this compound in the regulation of the PI3K/Akt/mTOR pathway. Studies on its aglycone, galangin, have shown inhibitory effects on this pathway, particularly in the context of hepatic fibrosis and cancer cell proliferation. nih.govnih.gov However, similar mechanistic details for this compound are not available in the reviewed literature.

The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. Upon activation, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of various antioxidant enzymes, including heme oxygenase-1 (HO-1). This compound is noted for its antioxidant capacity. biosynth.com Despite this, specific studies detailing its ability to activate the Nrf2/HO-1 system, including its effects on Keap1-Nrf2 dissociation, Nrf2 nuclear translocation, or subsequent HO-1 expression, are not extensively documented. Research has identified this compound in plant extracts, but often the focus remains on biosynthesis or general antioxidant activity rather than specific pathway modulation. researchgate.net

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, while the NLRP3 inflammasome is a key component of the innate immune system responsible for processing pro-inflammatory cytokines. Direct evidence from scientific literature specifically detailing the modulatory effects of this compound on either the AMPK signaling pathway or the activation of the NLRP3 inflammasome is lacking. In contrast, studies on galangin have demonstrated its ability to modulate the AMPK pathway and inhibit NLRP3 inflammasome activation in various disease models. nih.govnih.govmdpi.comijbs.com

The Transforming Growth Factor-beta (TGF-β)/Smad pathway plays a critical role in cell differentiation, apoptosis, and the regulation of the extracellular matrix, with significant implications in fibrosis. There is a notable absence of specific research investigating the interaction of this compound with the TGF-β/Smad signaling cascade. Its aglycone, galangin, has been shown to possess anti-fibrotic properties by modulating this pathway, particularly by blocking TGF-β1 expression. nih.govmdpi.com However, equivalent mechanistic insights for this compound are not currently available.

AMP-Activated Protein Kinase (AMPK) and NLRP3 Inflammasome Modulation

Enzymatic Target Interactions of this compound

The biological effects of flavonoids are often attributed to their ability to interact with and modulate the activity of various enzymes. This section explores the known and potential enzymatic targets of this compound.

Inhibition of Pro-inflammatory Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal enzymes in the inflammatory cascade, responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. academicjournals.orgcapes.gov.br

While direct studies on this compound's inhibition of these enzymes are limited, its aglycone, galangin, has demonstrated notable inhibitory effects. Galangin has been shown to inhibit both COX-1 and COX-2 enzymes by blocking the function of reducing cosubstrates at the peroxidase sites. nih.gov Computational and experimental studies have confirmed that galangin can bind to the peroxidase active sites of both COX-1 and COX-2. nih.gov This inhibitory action on COX enzymes contributes to the anti-inflammatory properties observed with galangin. nih.govnih.gov

Regarding lipoxygenase, flavonoids, as a class, are known to possess inhibitory activity. academicjournals.orgdergipark.org.tr However, specific data on the direct inhibition of lipoxygenase by this compound is not yet available. The anti-inflammatory effects of galangin suggest a potential interaction with the lipoxygenase pathway as well. nih.gov

It is important to note that the glycosylation of flavonoids can alter their enzymatic inhibitory activity. Further research is needed to specifically elucidate the inhibitory potential of this compound against COX and LOX enzymes.

Influence on Carbohydrate Metabolism-Related Enzymes (e.g., Glycolytic, Gluconeogenic)

The regulation of carbohydrate metabolism is crucial for maintaining energy homeostasis. Enzymes involved in glycolysis and gluconeogenesis are key targets for compounds that can modulate blood glucose levels. Research on the aglycone, galangin, has shown that it can influence enzymes related to carbohydrate metabolism. researchgate.net

Studies have demonstrated that galangin can inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine. researchgate.net By inhibiting this enzyme, galangin can delay glucose absorption and help manage postprandial hyperglycemia. However, the inhibitory activity of galangin on α-glucosidases like sucrase and maltase was found to be less potent than some other flavonoids. researchgate.net In silico and in vitro studies have also suggested that galangin can inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, and improve glucose uptake in skeletal muscle cells. semanticscholar.org

The influence of the rutinoside moiety on these activities is not well-documented. Glycosylation can affect the absorption and metabolism of flavonoids, which in turn could modulate their impact on carbohydrate-metabolizing enzymes.

Effects on Ion Transporters and ATPases (e.g., H+, K+-ATPase)

Ion transporters and ATPases are essential for maintaining cellular ion gradients and are involved in various physiological processes. The gastric H+, K+-ATPase, or proton pump, is responsible for acid secretion in the stomach.

A significant finding highlights the difference in activity between galangin and this compound. A study on the inhibition of gastric H+, K+-ATPase by various flavonoids revealed that while galangin is a potent inhibitor, the glycosylation of its 3-hydroxyl group to form This compound resulted in a loss of this inhibitory activity . tandfonline.com This demonstrates that the structural modification of adding a rutinoside sugar can abolish the interaction with this specific enzyme. tandfonline.com The inhibition of H+, K+-ATPase by flavonoids like galangin was found to be competitive with respect to ATP. tandfonline.com

This finding underscores the importance of studying the glycosylated forms of flavonoids, as their biological activities can differ significantly from their aglycone counterparts.

Impact of this compound on Cellular Processes and Homeostasis

Beyond direct enzymatic inhibition, flavonoids can influence fundamental cellular processes, thereby affecting cellular homeostasis and fate.

Autophagy Modulation and Cellular Clearance Mechanisms

Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates, playing a critical role in cellular quality control. Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders. medchemexpress.com

Research has shown that galangin can induce autophagy in cancer cells. chemsrc.comnih.gov In hepatocellular carcinoma cells, galangin treatment led to the accumulation of autophagosomes and increased levels of microtubule-associated protein light chain 3 (LC3), a key marker of autophagy. chemsrc.comnih.gov The induction of autophagy by galangin has been linked to the upregulation of p53 and the activation of the TGF-β receptor/Smad pathway. nih.gov Furthermore, galangin can induce autophagy via the deacetylation of LC3 by SIRT1. nih.gov

While these findings are for the aglycone, the modulation of autophagy is a potential mechanism by which this compound could exert its biological effects. However, the impact of the rutinoside group on this process has not been specifically investigated.

Induction of Apoptosis and Inhibition of Cell Proliferation

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating unwanted or damaged cells. The induction of apoptosis and inhibition of cell proliferation are key strategies in cancer therapy.

Numerous studies have demonstrated the pro-apoptotic and anti-proliferative effects of galangin in various cancer cell lines. nih.govresearchgate.netnih.govmdpi.com Galangin has been shown to induce apoptosis through multiple pathways, including the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases. nih.gov In human breast cancer cells, galangin induced apoptosis via the mitochondrial pathway and by inhibiting the PI3K/Akt signaling pathway. nih.gov In retinoblastoma cells, galangin was found to induce apoptosis by activating the PTEN and Caspase-3 pathways. nih.gov

Galangin also inhibits cell proliferation by arresting the cell cycle at different phases. nih.gov For instance, in human colon cancer cells, galangin treatment led to cell cycle arrest and a decrease in the expression of cyclins and cyclin-dependent kinases.

Although these studies focus on galangin, it is plausible that this compound shares some of these anti-proliferative and pro-apoptotic properties. General statements suggest that this compound's antioxidant capabilities may contribute to cancer prevention. biosynth.com However, the extent to which the rutinoside moiety affects these specific molecular mechanisms of apoptosis induction and cell cycle arrest remains to be elucidated through direct research.

Table of Research Findings on Galangin (Aglycone of this compound)

| Biological Activity | Target/Pathway | Cell Line/Model | Key Findings |

| Enzymatic Inhibition | |||

| Anti-inflammatory | COX-1 and COX-2 | In vitro and in vivo models | Inhibition by blocking the peroxidase sites. nih.gov |

| Carbohydrate Metabolism | α-Glucosidase | In vitro | Inhibition of sucrase and maltase. researchgate.net |

| DPP-4 | In silico and in vitro | Inhibition of DPP-4 and improved glucose uptake. semanticscholar.org | |

| Ion Transport | H+, K+-ATPase | Isolated enzyme | Potent inhibition (activity lost in this compound). tandfonline.com |

| Cellular Processes | |||

| Autophagy | p53, TGF-β/Smad, SIRT1/LC3 | Hepatocellular carcinoma cells | Induction of autophagy. chemsrc.comnih.gov |

| Apoptosis | Mitochondrial pathway, PI3K/Akt | Breast cancer cells | Induction of apoptosis. nih.gov |

| PTEN, Caspase-3 | Retinoblastoma cells | Induction of apoptosis. nih.gov | |

| Cell Proliferation | Cell cycle arrest | Colon cancer cells | Inhibition of proliferation. |

Regulation of Mitochondrial Dynamics and Bioenergetics

Current scientific literature does not provide specific research findings on the direct effects of This compound on the regulation of mitochondrial dynamics and bioenergetics. Extensive searches for studies detailing the molecular mechanisms of this particular compound on mitochondrial fusion, fission, and energy production have not yielded specific results.

The available body of research primarily focuses on the aglycone form, Galangin . Studies on Galangin have explored its influence on mitochondrial functions, including its potential to modulate mitochondrial dynamics and protect against mitochondrial damage. For instance, research has indicated that Galangin may influence mitochondrial fusion processes by affecting proteins such as mitofusin 2. nih.govnih.gov Furthermore, studies have suggested that Galangin can help maintain mitochondrial function by improving antioxidant defenses within the mitochondria, thereby preserving the activity of the mitochondrial respiratory chain enzymes. nih.gov It has also been observed to play a role in mitophagy, the selective degradation of mitochondria. mdpi.com

However, these findings are specific to Galangin. The addition of a rutinoside group to form this compound can significantly alter the molecule's bioavailability, absorption, and metabolic fate, meaning its biological activities, including its effects on mitochondria, may differ from those of Galangin. Without dedicated studies on this compound, it is not scientifically accurate to extrapolate the findings from Galangin to its glycoside.

Therefore, a detailed account of the molecular mechanisms of this compound in regulating mitochondrial dynamics and bioenergetics cannot be provided at this time due to a lack of specific scientific evidence. Further research is required to elucidate the precise role, if any, of this compound in these critical cellular processes.

Preclinical Pharmacological Research Areas Involving Galangin-3-rutinoside

In Vitro Models for Mechanistic Activity Assessment

In vitro models are fundamental for elucidating the potential mechanisms of action of chemical compounds at the cellular and molecular level. This section reviews the available research on Galangin-3-rutinoside using such systems.

Based on available scientific literature, there is a notable lack of specific studies investigating the anti-inflammatory and immunomodulatory effects of this compound in dedicated cell culture systems. While research exists for its aglycone, galangin, and other related flavonoid rutinosides, specific data on this compound's interaction with inflammatory pathways, such as those in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), are not documented in the reviewed sources. Therefore, its potential to modulate the production of inflammatory cytokines (e.g., TNF-α, IL-6) or key signaling pathways like NF-κB remains to be experimentally determined.

There is a scarcity of published research specifically examining the effects of this compound in cellular models of oxidative stress. Investigations into its capacity to mitigate reactive oxygen species (ROS) production, enhance endogenous antioxidant defenses (e.g., superoxide dismutase, catalase), or protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) have not been specifically reported for this compound. The antioxidant potential demonstrated by its aglycone, galangin, has been extensively studied nih.govmdpi.commdpi.com; however, these findings cannot be directly attributed to this compound without specific experimental validation.

The scientific literature contains extensive research on the anti-proliferative and apoptotic effects of the aglycone galangin across a wide range of cancer cell lines, including those for breast, liver, and gastric cancer. researchgate.netnih.govnih.govnih.govfrontiersin.org However, specific studies focusing solely on this compound and its potential anti-cancer activities are not present in the currently available body of research. Investigations into its effects on cell viability, cell cycle progression, and the induction of apoptosis in cancer cells have yet to be published.

While direct cell-based antiviral assays for this compound are not widely documented, its potential as an antiviral agent has been explored through computational methods. A molecular docking study investigated its interaction with the spike receptor-binding domain (RBD) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netresearchgate.net This in silico analysis predicted the binding affinity of this compound to this critical viral protein, suggesting a potential mechanism for inhibiting viral entry into host cells. researchgate.net The study compared its binding energy to that of other herbal compounds, identifying it as a molecule with notable binding affinity. researchgate.net However, these computational predictions require validation through in vitro cell-based assays, such as plaque reduction or virus yield assays, to confirm any actual antiviral activity and determine key parameters like the 50% inhibitory concentration (IC50). nih.govcreative-diagnostics.comkerala.gov.in

Table 1: In Silico Antiviral Research Findings for this compound

| Compound | Virus Target | Assay Type | Key Findings | Reference |

| This compound | SARS-CoV-2 Spike Receptor-Binding Domain (RBD) | Molecular Docking | Showed a high binding affinity, suggesting potential as an inhibitor of viral entry. | researchgate.netresearchgate.net |

Cancer Cell Line Investigations for Anti-Proliferative and Apoptotic Effects

In Vivo Animal Model Investigations Focusing on Mechanistic Insights

In vivo animal models are crucial for understanding the physiological and pathological effects of a compound in a whole organism. This section addresses the availability of such studies for this compound.

There is a significant volume of research on the hepatoprotective effects of the aglycone, galangin, in various animal models of liver disease, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). mdpi.comnih.govsemanticscholar.orgnih.govnih.gov These studies have explored its role in reducing hepatic steatosis, inflammation, and fibrosis. mdpi.comnih.gov Despite the mention of this compound as a naturally occurring glycoside of galangin mdpi.comresearchgate.net, there is a clear absence of specific in vivo studies investigating the effects of this compound itself in animal models of NAFLD or ALD. Consequently, its potential therapeutic efficacy and mechanisms of action in these conditions remain uninvestigated.

Neuroinflammation and Ischemic Injury Models

Preclinical research, primarily utilizing the aglycone form, galangin, has explored its potential neuroprotective effects in rodent models of cerebral ischemia. It is important to note that while these studies use galangin, the findings are considered relevant to this compound as galangin constitutes its core structure.

In a rat model of permanent middle cerebral artery occlusion (Rt. MCAO), a condition that mimics ischemic stroke, treatment with galangin demonstrated significant neuroprotective activity. researchgate.netjaptronline.com The administration of galangin was linked to notable improvements in neurological deficit scores, a reduction in brain edema, and an increase in neuronal density in the cortex and hippocampus. researchgate.net The mechanisms underlying these effects appear to be tied to the modulation of inflammatory and apoptotic pathways. Specifically, galangin treatment was found to significantly decrease the expression of pro-inflammatory markers such as Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2). researchgate.netjaptronline.com

Further investigation into the molecular mechanisms suggests that galangin's protective effects in cerebral ischemia-reperfusion (I/R) injury may also involve the inhibition of ferroptosis, a form of programmed cell death. researchgate.net In a gerbil model of I/R injury, galangin treatment improved learning and memory, reduced lipid peroxide levels in the brain, and decreased cell death. researchgate.net This was associated with the increased expression of SLC7A11 and glutathione peroxidase 4 (GPX4), key components of an antioxidant pathway. researchgate.net

| Model System | Key Findings | Modulated Biomarkers | Reference |

|---|---|---|---|

| Rat Model (Permanent Middle Cerebral Artery Occlusion) | Improved neurological deficit, reduced brain edema, enhanced neuronal density. | ▼ IL-6, ▼ COX-2, ▼ Bax, ▼ Caspase-3, ▲ Bcl-XL. | researchgate.netjaptronline.com |

| Gerbil Model (Cerebral Ischemia-Reperfusion) | Improved learning and memory, reduced lipid peroxide levels, decreased neuronal cell death. | ▲ SLC7A11, ▲ GPX4. | researchgate.net |

Allergic and Immunomodulatory Response Models (e.g., Allergic Rhinitis)

The potential of galangin, the aglycone of this compound, has been evaluated in a murine model of ovalbumin (OVA)-induced allergic rhinitis (AR). researchgate.net In this model, galangin treatment demonstrated a significant ability to ameliorate the symptoms of AR.

Mice treated with galangin showed a marked reduction in the frequency of sneezing and nasal rubbing following the OVA challenge. researchgate.net Histopathological analysis of the nasal mucosa revealed that galangin treatment mitigated the characteristic features of allergic inflammation, including eosinophil infiltration, hyperplasia, and edema. researchgate.net The compound's effects are linked to its antihistaminic and anti-inflammatory properties. Galangin was shown to modulate the production of key immunoglobulins and inflammatory mediators. Specifically, it regulated IgE-mediated histamine release and the production of pro-inflammatory cytokines. researchgate.net The study indicated that these immunomodulatory effects may be mediated through the regulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) signaling pathway. researchgate.net

| Parameter | Effect of Galangin Treatment | Reference |

|---|---|---|

| Nasal Symptoms (sneezing, rubbing) | Significantly reduced | researchgate.net |

| Nasal Mucosa Histopathology | Reduced eosinophil infiltration, hyperplasia, and edema | researchgate.net |

| Immunoglobulins | Modulated IgE and IgG1 | researchgate.net |

| Inflammatory Cytokines | Modulated IL-4, IL-6, IL-13, and IFN-γ | researchgate.net |

| Signaling Pathway | Modulated PI3K/PKB/mTOR pathway | researchgate.net |

Anti-fibrotic Studies in Rodent Systems

The anti-fibrotic potential of galangin has been investigated in rodent models of liver fibrosis. These studies, while conducted on the aglycone, provide foundational knowledge for the potential activities of its glycoside derivatives like this compound.

In a rat model where liver fibrosis was induced by carbon tetrachloride (CCl4), administration of galangin demonstrated a significant hepatoprotective and anti-fibrotic effect. researchgate.net Histological examination showed that galangin treatment alleviated liver damage. researchgate.net The treatment also led to a significant down-regulation in the expression of α-smooth muscle actin (α-SMA) and transforming growth factor β1 (TGF-β1), which are key markers of hepatic stellate cell activation and fibrosis progression. researchgate.net Furthermore, galangin markedly reduced levels of malondialdehyde and hydroxyproline in the liver, indicating a reduction in lipid peroxidation and collagen deposition. researchgate.net

Another study in a CCl4-induced mouse model of liver fibrosis corroborated these findings, showing that galangin reduced levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST), reduced oxidative stress, and inhibited collagen accumulation. japtronline.com

| Model System | Key Findings | Modulated Biomarkers | Reference |

|---|---|---|---|

| Rat Model (CCl4-induced) | Alleviated liver damage, reduced lipid peroxidation and collagen deposition. | ▼ α-SMA, ▼ TGF-β1, ▼ Malondialdehyde, ▼ Hydroxyproline. | researchgate.net |

| Mouse Model (CCl4-induced) | Improved liver damage, reduced oxidative stress and collagen accumulation. | ▼ ALT, ▼ AST. | japtronline.com |

In Silico Computational Studies of this compound

Computational methods provide a valuable approach for predicting the molecular interactions and pharmacokinetic properties of compounds like this compound.

Molecular Docking and Binding Affinity Analysis with Protein Targets

Molecular docking studies have been performed specifically on this compound to investigate its binding affinity with potential protein targets. In one such study, the compound was evaluated as a potential inhibitor of the SARS-CoV-2 Spike receptor-binding domain (RBD). mdpi.comkims-imio.com

The docking analysis revealed that this compound interacts with the active site residues of the SARS-CoV-2 Spike RBD (PDB ID: 6M0J) with a docking score of -6.31 kcal/mol. mdpi.comkims-imio.com The primary mode of interaction was identified as hydrogen bonding. The key amino acid residues within the protein's binding pocket that play a major role in this interaction include Glu 465, Ser 459, and Lys 458. mdpi.comkims-imio.comijisrt.com

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| SARS-CoV-2 Spike Receptor-Binding Domain | 6M0J | -6.31 | Glu 465, Ser 459, Lys 458 | mdpi.comkims-imio.comijisrt.com |

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

While specific predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies for this compound are not extensively documented, computational modeling has been performed on its aglycone, galangin. These predictions offer preliminary insights into its potential pharmacokinetic profile.

In silico predictions suggest that galangin has good oral absorption properties. mdpi.com One study using the pkCSM webserver reported a predicted intestinal absorption value of over 90% for galangin. researchgate.net However, other reports also highlight that flavonoids like galangin can suffer from poor bioavailability and solubility, which are common challenges for this class of compounds. researchgate.net An ADME/T study using SwissADME and pkCSM webservers was conducted on a series of flavonols, including galangin, and noted no carcinogenicity and low oral acute toxicity levels. japtronline.comjaptronline.com

| ADMET Parameter | Predicted Property/Finding | Computational Tool/Source | Reference |

|---|---|---|---|

| Absorption | Good oral absorption predicted. | In silico ADME-tox prediction | mdpi.com |

| Intestinal Absorption | >90% | pkCSM | researchgate.net |

| Bioavailability/Solubility | Predicted to be poor (common for flavonoids). | General literature | researchgate.net |

| Toxicity | Predicted no carcinogenicity and low oral acute toxicity. | SwissADME / pkCSM | japtronline.comjaptronline.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| α-smooth muscle actin (α-SMA) |

| Alanine aminotransferase (ALT) |

| Aspartate aminotransferase (AST) |

| Bax |

| Bcl-XL |

| Carbon tetrachloride (CCl4) |

| Caspase-3 |

| Cyclooxygenase-2 (COX-2) |

| Galangin |

| This compound |

| Glutathione peroxidase 4 (GPX4) |

| Hydroxyproline |

| Interferon-gamma (IFN-γ) |

| Interleukin-4 (IL-4) |

| Interleukin-6 (IL-6) |

| Interleukin-13 (IL-13) |

| Malondialdehyde |

| Ovalbumin (OVA) |

| SLC7A11 |

| Transforming growth factor β1 (TGF-β1) |

Structure-activity Relationship Sar Studies of Galangin-3-rutinoside

Influence of Glycosylation on the Biological Activity Profile of Galangin-3-rutinoside

Glycosylation, the attachment of a sugar moiety to a non-sugar molecule (aglycone), significantly alters the physicochemical properties of flavonoids, including their solubility, stability, and bioavailability. mdpi.com In the case of this compound, the presence of the rutinoside (a disaccharide composed of rhamnose and glucose) at the C-3 position of the galangin backbone has a profound impact on its biological activities.

Generally, the glycosylation of flavonoids tends to reduce their biological activity compared to their corresponding aglycones. nih.govnih.gov This is evident in various studies. For instance, in the context of H+,K+-ATPase inhibition, a key mechanism for controlling gastric acid secretion, this compound demonstrated a loss of the potent inhibitory activity exhibited by its aglycone, galangin. tandfonline.com Similarly, studies on the myolytic (muscle-relaxing) effects on rat ileum showed that flavonoids with a sugar moiety, such as rutin (quercetin-3-rutinoside), had no significant effect, indicating that sugar substitution diminishes this biological activity. nih.govcapes.gov.br

The reduction in activity upon glycosylation can be attributed to several factors. The bulky sugar group can sterically hinder the flavonoid from fitting into the active site of enzymes or binding to receptor proteins. nih.gov Furthermore, the increased hydrophilicity due to the sugar moiety can affect the compound's ability to cross biological membranes to reach its intracellular targets. mdpi.com However, it is important to note that glycosylation can sometimes enhance bioavailability. nih.gov

| Compound | Biological Activity | Effect of Glycosylation | Reference |

| This compound | H+,K+-ATPase Inhibition | Loss of inhibitory activity compared to galangin. | tandfonline.com |

| Rutin (Quercetin-3-rutinoside) | Myolytic Activity on Rat Ileum | No significant effect, indicating reduced activity. | nih.govcapes.gov.br |

| Flavonoid Glycosides | Xanthine Oxidase Inhibition | Significantly reduced or eliminated inhibitory effect. | nih.gov |

| Flavonol Glycosides | Antioxidant Activity | Generally weaker antioxidants than their aglycones. | nih.gov |

Comparative Analysis of this compound with its Aglycone, Galangin

A direct comparison between this compound and its aglycone, galangin, highlights the critical role of the 3-hydroxyl group and the impact of its substitution. Galangin, with its free hydroxyl groups at positions 3, 5, and 7, exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. researchgate.netresearchgate.net

The free 3-hydroxyl group in galangin is often considered crucial for many of its biological functions. mdpi.com For example, galangin is a potent inhibitor of gastric H+,K+-ATPase, while the glycosylation at this position in this compound leads to a loss of this activity. tandfonline.com This suggests that the 3-hydroxyl group is directly involved in the interaction with the enzyme.

In terms of antioxidant activity, aglycones are generally more potent than their glycoside counterparts. nih.gov The hydroxyl groups on the flavonoid rings, particularly the B-ring catechol group and the 3-OH group, are important for radical scavenging activity. nih.gov The substitution of the 3-hydroxyl group with a bulky rutinoside moiety in this compound can diminish this capacity.

Conversely, while galangin shows potent activity in in-vitro assays, its bioavailability can be a limiting factor. Glycosylation, as seen in this compound, can sometimes improve absorption and distribution in the body, although this often comes at the cost of reduced intrinsic activity at the target site. nih.gov

| Compound | Key Structural Feature | Impact on H+,K+-ATPase Inhibition | General Biological Activities | Reference |

| Galangin | Free 3-hydroxyl group | Potent inhibitor | Anti-inflammatory, anticancer, antioxidant, antimicrobial | tandfonline.comresearchgate.netresearchgate.net |

| This compound | Rutinoside at 3-position | Loss of inhibitory activity | Modulated by the sugar moiety, often reduced activity | tandfonline.comnih.gov |

Identification of Key Structural Determinants for Specific Molecular Interactions

The flavonoid backbone, consisting of two benzene rings (A and B) connected by a three-carbon chain that forms a heterocyclic C-ring, is the fundamental scaffold for activity. mdpi.com Key structural features that influence the biological activity of flavonoids include:

The C2=C3 double bond in the C-ring: This feature, in conjunction with the 4-oxo group, contributes to a planar structure that is often associated with higher potency in various biological assays, including anti-inflammatory and antiviral activities. nih.govnih.gov

Hydroxylation pattern: The number and position of hydroxyl groups on the A and B rings are critical. For instance, hydroxyl groups at positions C5 and C7 of the A-ring are often important for activity. mdpi.com

The 3-hydroxyl group: As discussed, a free 3-OH group can be crucial for certain activities, and its substitution, as in this compound, can significantly alter the biological profile. tandfonline.commdpi.com

The sugar moiety: The type and position of the glycosidic linkage influence the compound's interaction with targets. The rutinoside in this compound, for example, can influence its binding to proteins and enzymes, as seen in its interaction with the receptor-binding domain of certain viral proteins. researchgate.net The presence of sugar moieties can also play a role in the regulation of auxin movement in plants. nih.gov

In-silico molecular docking studies have provided insights into the specific interactions of this compound with protein targets. These studies can reveal the formation of hydrogen bonds and hydrophobic interactions between the flavonoid and specific amino acid residues within the binding pocket of a protein, helping to explain the molecular basis of its activity. researchgate.netacs.org

| Structural Feature | Influence on Biological Activity | Reference |

| C2=C3 double bond | Contributes to planar structure, often increasing potency. | nih.govnih.gov |

| 5,7-Dihydroxy groups (A-ring) | Often important for various biological activities. | mdpi.com |

| Free 3-hydroxyl group | Crucial for certain enzyme inhibitory activities. | tandfonline.commdpi.com |

| Glycosylation at C-3 position | Alters solubility, bioavailability, and can sterically hinder binding. | mdpi.comtandfonline.comnih.gov |

Future Perspectives and Identification of Research Gaps for Galangin-3-rutinoside

Elucidation of Underexplored Molecular Targets and Signaling Networks

The current understanding of Galangin-3-rutinoside's mechanism of action is largely confined to its general ability to scavenge free radicals and modulate inflammatory pathways. biosynth.com While its aglycone, galangin, has been shown to interact with a variety of signaling pathways—including the PKC/ERK, AMPK/NRF2, and JAK2/STAT3 pathways—it is a significant research gap whether this compound acts through these same channels or possesses a unique mechanistic profile due to its rutinoside moiety. mdpi.comnih.govfrontiersin.org Future research must move beyond broad descriptions of activity to pinpoint direct molecular interactions and comprehensively map the signaling networks it modulates.

A primary research gap is the definitive identification of the direct binding partners for this compound. It is crucial to determine if the compound's effects are a result of direct enzyme inhibition, receptor binding, or modulation of transcription factors. Furthermore, while its role in managing oxidative stress-related conditions like cardiovascular and neurodegenerative diseases has been suggested, the specific pathways it affects in these complex pathologies are unknown. biosynth.com Exploring its influence on mechanisms like autophagy and the gut-liver axis, which have been established for its aglycone galangin, represents a major area for future investigation. mdpi.com

Table 1: Research Gaps and Future Directions in Molecular Target Identification

| Research Gap | Future Research Direction | Potential Impact |

| Lack of identified direct molecular targets. | Employ affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) to identify direct protein binding partners. | Enables a precise, mechanism-based understanding of the compound's action and facilitates rational drug design. |

| Unclear modulation of specific signaling pathways. | Conduct targeted kinase and phosphatase screening assays; use reporter gene assays to investigate effects on key transcription factors (e.g., NF-κB, AP-1, STAT3). | Moves beyond general anti-inflammatory effects to specific pathway modulation in diseases like cancer and neuroinflammation. |

| Unknown role in novel signaling networks. | Investigate effects on pathways identified for the aglycone, galangin, such as autophagy (LC3-II, p62), gut-liver axis signaling, and hepatic stellate cell activation. | Determines if the glycoside form has unique or overlapping functions with its aglycone, clarifying its therapeutic niche. |

Development of Advanced In Vitro and In Vivo Research Models for Specific Disease Pathologies

Research into the bioactivity of this compound has been hampered by a reliance on conventional 2D cell culture and generic animal models. While studies on its aglycone, galangin, have utilized various cell lines (e.g., HepG2, LX-2) and rodent models for conditions like liver disease and photoaging, these models often fail to fully replicate the complexity of human disease. mdpi.comresearchgate.netresearchgate.net A significant research gap exists in the application of advanced, disease-specific models to study this compound.